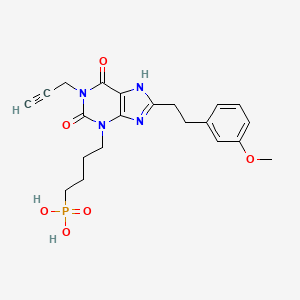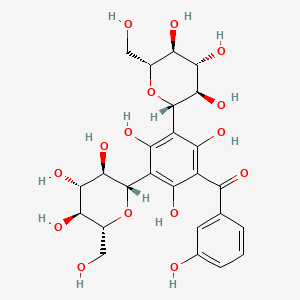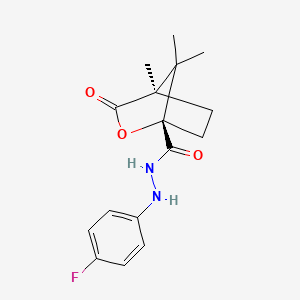
Laccase-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laccase-IN-1 is a synthetic inhibitor of laccase, an enzyme belonging to the multicopper oxidase family Laccases are known for their ability to oxidize a wide range of phenolic and non-phenolic substrates, making them valuable in various biotechnological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Laccase-IN-1 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenolic compounds.
Oxidation: The phenolic compounds undergo oxidation using molecular oxygen in the presence of a copper catalyst.
Coupling Reaction: The oxidized intermediates are then subjected to a coupling reaction with suitable amines or other nucleophiles.
Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Laccase-IN-1 primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized by laccase enzymes, leading to the formation of reactive intermediates.
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, copper catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized intermediates, reduced forms of this compound, and substituted derivatives.
Applications De Recherche Scientifique
Laccase-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the catalytic mechanisms of laccase enzymes and to develop new catalytic processes.
Biology: Helps in understanding the role of laccase in various biological systems, including its involvement in lignin degradation and plant defense mechanisms.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases where laccase activity is implicated.
Industry: Utilized in bioremediation processes to inhibit laccase activity in contaminated environments, thereby preventing the degradation of valuable compounds.
Mécanisme D'action
Laccase-IN-1 exerts its effects by binding to the active site of laccase enzymes, thereby inhibiting their catalytic activity. The compound interacts with the copper ions present in the enzyme’s active site, preventing the oxidation of substrates. This inhibition is crucial for studying the enzyme’s function and for developing applications where controlled laccase activity is desired.
Comparaison Avec Des Composés Similaires
Laccase-IN-2: Another synthetic inhibitor with a similar mechanism of action but different structural features.
Laccase-IN-3: A compound with higher specificity for certain laccase isoforms.
Uniqueness: Laccase-IN-1 is unique due to its broad-spectrum inhibition of laccase enzymes, making it a versatile tool for various research applications. Its ability to inhibit multiple laccase isoforms sets it apart from other inhibitors that may have more limited specificity.
Propriétés
Formule moléculaire |
C16H19FN2O3 |
|---|---|
Poids moléculaire |
306.33 g/mol |
Nom IUPAC |
(1S,4R)-N'-(4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C16H19FN2O3/c1-14(2)15(3)8-9-16(14,22-13(15)21)12(20)19-18-11-6-4-10(17)5-7-11/h4-7,18H,8-9H2,1-3H3,(H,19,20)/t15-,16+/m0/s1 |
Clé InChI |
AUCBELWAWZMXSU-JKSUJKDBSA-N |
SMILES isomérique |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)NNC3=CC=C(C=C3)F |
SMILES canonique |
CC1(C2(CCC1(OC2=O)C(=O)NNC3=CC=C(C=C3)F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


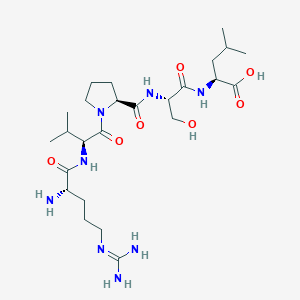
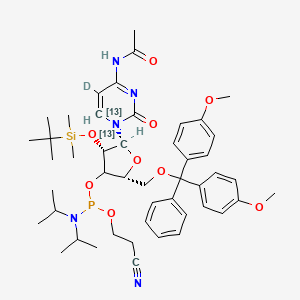
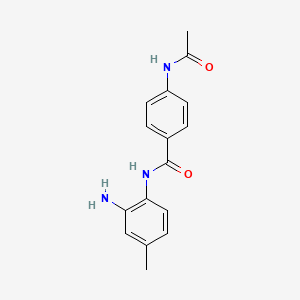
![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

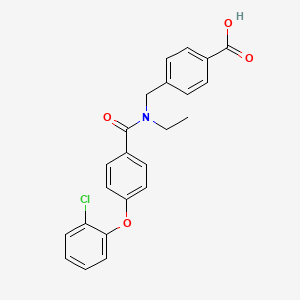
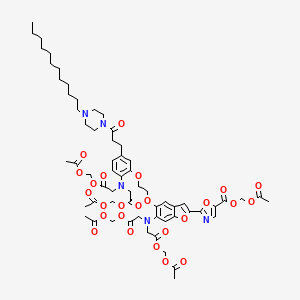

![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
